molecular formula C11H10ClNO B056583 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone CAS No. 115027-18-4

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone

Cat. No.: B056583
CAS No.: 115027-18-4
M. Wt: 207.65 g/mol
InChI Key: XVEKDVUZMSRMAJ-UHFFFAOYSA-N
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Description

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone typically involves the chlorination of 1-(6-methyl-1H-indol-3-yl)ethanone. One common method includes the reaction of 1-(6-methyl-1H-indol-3-yl)ethanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds with the substitution of the hydroxyl group by a chlorine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.

Major Products Formed

Scientific Research Applications

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone is unique due to the presence of both the chlorine atom and the methyl group on the indole ring. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEKDVUZMSRMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250063
Record name Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115027-18-4
Record name Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115027-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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